molecular formula C9H12ClN B2402686 3-chloro-N-ethyl-2-methylaniline CAS No. 75746-96-2

3-chloro-N-ethyl-2-methylaniline

Cat. No. B2402686
CAS RN: 75746-96-2
M. Wt: 169.65
InChI Key: VBWPVOYFHBRRDY-UHFFFAOYSA-N
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Description

“3-chloro-N-ethyl-2-methylaniline” is a chemical compound that belongs to the family of aniline derivatives. It has a CAS Number of 75746-96-2 and a molecular weight of 169.65 . The IUPAC name for this compound is 3-chloro-N-ethyl-2-methylaniline .


Synthesis Analysis

The synthesis of “3-chloro-N-ethyl-2-methylaniline” involves dissolving ammonium polysulfide in ethyl alcohol, adding dimethylformamide, uniformly stirring, then adding 2-chloro-6-nitrotoluene and ammonium sulfate. The mixture is stirred and reacted for 12-20 hours at a temperature of 110-140°C. The organic phase is then separated, washed with water to be neutral, and distilled and fractionated to obtain 3-chloro-2-methylaniline .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-ethyl-2-methylaniline” can be represented by the InChI code 1S/C9H12ClN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

“3-chloro-N-ethyl-2-methylaniline” is a liquid at room temperature . The compound’s refractive index is n20/D 1.588 (lit.) . Its boiling point and melting point are not specified in the search results.

Scientific Research Applications

Electrochemistry

3-chloro-N-ethyl-2-methylaniline can be employed in the field of electrochemistry. It serves as both an electrode material and an electrolyte additive. Researchers explore its behavior in various electrochemical systems, including batteries and sensors. The compound’s redox properties and stability make it valuable for energy storage and sensing applications .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block. Researchers utilize it to create more complex molecules. For instance:

Safety and Hazards

“3-chloro-N-ethyl-2-methylaniline” is considered hazardous. It is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation . It also causes severe skin burns and eye damage . The compound is classified as Acute Tox. 4 Oral, Resp. Sens. 1, and Skin Corr. 1B according to the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

3-Chloro-N-ethyl-2-methylaniline is a chemical compound that has been used in various applications, including as an intermediate in the synthesis of dyes and pesticides . .

Mode of Action

As a secondary amine, it has the potential to undergo various chemical reactions, such as C3 borylation in the presence of an iridium catalyst . More research is needed to fully understand its interactions with biological targets.

Pharmacokinetics

Given its chemical structure, it is likely to be lipophilic (logp: 24 ), which could influence its absorption and distribution within the body.

Result of Action

Safety data indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It may also cause damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-N-ethyl-2-methylaniline. For instance, its stability could be affected by exposure to light and heat . Furthermore, its efficacy and safety could be influenced by the specific conditions of its use, including the presence of other chemicals and the physiological state of the organism.

properties

IUPAC Name

3-chloro-N-ethyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWPVOYFHBRRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 100 ml of benzene is dissolved 14 g of 2-methyl-3-chloroaniline obtained in Reference Example 1 and, after adding 12 g of triethylamine, 13 g of ethyl bromide is added to the solution to conduct the reaction under reflux of benzene for 3 hours. After the completion of the reaction, the mixture is cooled to room temperature and shaken with 200 ml of water. The benzene layer is separated, dried over anhydrous magnesium sulfate, and concentrated. Distillation of the residue results in 12 g of N-ethyl-2-methyl-chloroaniline as the fraction of 125°-126° C./10 mmHg.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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